molecular formula C22H28FN3O2 B2601039 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1049417-04-0

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2601039
CAS No.: 1049417-04-0
M. Wt: 385.483
InChI Key: SNDSDVYMZFAPBS-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and neuropharmacology research. Its structure incorporates two key pharmacophoric elements: a 2-fluorophenyl piperazine group and a 4-methoxyphenyl propanamide moiety, linked by an ethyl chain. The 2-fluorophenyl piperazine group is a common feature in many compounds that are potent and selective ligands for neuroreceptors, including serotonin (e.g., 5-HT 1A ) and dopamine receptors . Compounds featuring this core structure have been extensively investigated as silent antagonists for the 5-HT 1A receptor, which is a key target for studying depression, anxiety, and related disorders . Similarly, the 4-methoxyphenyl group is a frequent substituent in drug discovery, often used to modulate the compound's lipophilicity and binding affinity. This specific molecular architecture suggests potential application as a tool compound for investigating the function and distribution of G-protein coupled receptors (GPCRs) in the central nervous system. Researchers may utilize this chemical in binding assays to determine receptor affinity and selectivity, in functional assays to characterize agonist or antagonist activity, and in the development of in vitro models for neurological disorders. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-28-19-9-6-18(7-10-19)8-11-22(27)24-12-13-25-14-16-26(17-15-25)21-5-3-2-4-20(21)23/h2-7,9-10H,8,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDSDVYMZFAPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.

    Formation of the Amide Bond: The next step involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol with 4-methoxyphenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors to accommodate higher production volumes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, exhibit significant antidepressant-like effects. The piperazine structure is known to interact with serotonin receptors, which are crucial targets in the treatment of depression and anxiety disorders. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to these receptors, leading to improved therapeutic outcomes .

1.2 Antitumor Activity

The compound has also been investigated for its potential antitumor properties. In vitro studies demonstrated that derivatives of piperazine can inhibit the proliferation of cancer cells. Specifically, this compound has shown promise in targeting specific cancer cell lines, indicating its utility as a lead compound for further development in cancer therapy .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The presence of the fluorophenyl group enhances lipophilicity, which is beneficial for crossing biological membranes and increasing bioavailability. Furthermore, the methoxyphenyl group contributes to the compound's ability to modulate receptor activity effectively .

Case Studies

3.1 Study on Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .

3.2 Evaluation of Antitumor Efficacy

Another study focused on the antitumor efficacy of this compound against various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential role in cancer therapy .

Table 1: Summary of Pharmacological Activities

Activity Mechanism Reference
AntidepressantSerotonin receptor modulation
AntitumorInhibition of cancer cell proliferation

Table 2: Structure-Activity Relationship Insights

Structural Feature Effect Significance
Fluorophenyl groupIncreased lipophilicityEnhances bioavailability
Methoxyphenyl groupModulates receptor activityImproves therapeutic efficacy

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared below with analogous molecules from the literature. Key differentiating factors include substituents on the piperazine ring, aryl groups in the propanamide chain, and physicochemical properties.

Structural Analogues with Modified Piperazine Substituents
Compound Name Piperazine Substituent Aryl Group (Propanamide) Yield (%) Physical State Purity (HPLC) Reference
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide (Target Compound) 2-Fluorophenyl 4-Methoxyphenyl
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Piperidin-1-yl Phenyl 61.9 Pale-yellow solid 98.2%
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) Pyrrolidin-1-yl Phenyl 58.1 White solid 98.4%
2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (3l) 2-Methoxyphenyl 4-Fluorophenyl 76 Brown oil

Key Observations :

  • Piperazine vs. Piperidine/Pyrrolidine: Compounds 12f and 12g replace the piperazine ring with piperidine or pyrrolidine, respectively. For instance, piperidine (12f) may decrease polar interactions compared to piperazine .
  • Fluorophenyl vs. Methoxyphenyl : The target compound’s 2-fluorophenyl group on piperazine contrasts with 3l’s 2-methoxyphenyl substitution. Fluorine’s electronegativity may enhance binding selectivity, while methoxy groups improve solubility .
Analogues with Modified Aryl Groups in the Propanamide Chain
Compound Name Aryl Group (Propanamide) Piperazine Substituent Yield (%) Physical State LC/MS Purity Reference
This compound (Target Compound) 4-Methoxyphenyl 2-Fluorophenyl
2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3s) 3-Fluorophenyl 3-Chlorophenyl 33 Yellow oil 57%
2-[(Cyclohexanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3(4-methoxyphenyl)propanamide (3v) 4-Methoxyphenyl 3-Chlorophenyl 26 White powder 55%

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in the target compound and 3v may confer higher metabolic stability than 3s’s 3-fluorophenyl group due to methoxy’s resistance to oxidative degradation .
  • Chlorophenyl on Piperazine : Compounds 3s and 3v feature 3-chlorophenyl substituents, which are bulkier and more lipophilic than the target compound’s 2-fluorophenyl group. This could reduce blood-brain barrier permeability .
Analogues with Modified Linker Chains
Compound Name Linker Chain Piperazine Substituent Yield (%) Reference
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) Ethoxyethyl 2-Methoxyphenyl 55
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) Ethoxyethyl 4-Methoxyphenyl

Key Observations :

  • Ethyl vs. Ethoxyethyl Linkers: The target compound’s ethyl linker is shorter and less flexible than the ethoxyethyl chains in 3i and 3j.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various pharmacological agents.
  • Benzamide Core : This structure contributes to the compound's binding affinity to specific receptors.
  • Fluorophenyl and Methoxyphenyl Substituents : These groups enhance the compound's lipophilicity and receptor selectivity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

  • Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders. The IC50 value for binding to the D4 receptor has been reported as low as 0.057 nM, indicating potent activity .
  • Serotonin Receptors : It also interacts with serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.

Antipsychotic and Anxiolytic Effects

Research indicates that compounds similar in structure to this compound have shown promise in treating conditions such as schizophrenia and anxiety disorders. The high selectivity for the D4 receptor over D2 receptors (selectivity ratio >10,000) suggests a potential for reduced side effects commonly associated with antipsychotic medications .

Case Studies

  • Dopamine D4 Receptor Study :
    A study involving a series of piperazine derivatives demonstrated that modifications in the side chains significantly influenced receptor affinity. The compound exhibited a strong binding affinity for the D4 receptor, supporting its potential as a targeted therapy for schizophrenia .
  • Neuropharmacological Assessment :
    In vivo studies showed that administration of similar compounds resulted in significant reductions in anxiety-like behaviors in animal models, suggesting a possible anxiolytic effect attributed to serotonin receptor modulation .

Table 1: Binding Affinities of Related Compounds

Compound NameTarget ReceptorIC50 (nM)Selectivity Ratio (D4/D2)
Compound AD40.057>10,000
Compound BD25.0-
Compound C5-HT1A20.0-

Table 2: Summary of Biological Effects

Effect TypeObserved OutcomeReference
AntipsychoticReduced psychotic symptoms
AnxiolyticDecreased anxiety behaviors
DopaminergicEnhanced mood stabilization

Q & A

Q. What are established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via solid-phase peptide-like strategies involving resin-bound intermediates. For example, analogs with similar piperazine-propanamide backbones (e.g., 3-(4-methoxyphenyl)propanamide derivatives) are synthesized using:

  • Resin activation (e.g., Wang resin) followed by sequential coupling of fluorophenyl-piperazine and 4-methoxyphenylpropanoyl chloride .
  • Purification via silica gel column chromatography , with yields ranging from 26% to 43% depending on substituent steric effects and reaction optimization .
  • LC/MS and NMR (¹H, ¹³C) are critical for confirming purity (>55% by HPLC) and structural integrity .

Q. How is structural characterization performed for this compound and its analogs?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methoxyphenyl groups) and piperazine ethylenic protons (δ 2.5–3.5 ppm) .
    • ¹³C-NMR confirms carbonyl carbons (δ ~170 ppm for amide groups) and methoxy carbons (δ ~55 ppm) .
  • Mass Spectrometry (LC/MS): Used to verify molecular weight (e.g., observed m/z ≈ 496.99 for similar compounds) and detect impurities .

Q. What solvent systems and reaction conditions are optimal for its synthesis?

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions; ethanol for hydrazide formation .
  • Temperature: Room temperature for resin-based reactions; elevated temperatures (40–60°C) for cyclization steps .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect biological activity?

  • Antiviral Activity: Fluorophenyl groups enhance metabolic stability compared to chlorophenyl analogs, as seen in MERS-CoV inhibitors (e.g., EC₅₀ improvements of 20–30%) .
  • Receptor Binding: Piperazine-linked fluorophenyl moieties show higher affinity for 5-HT₁A/D₂ receptors than unsubstituted piperazines, based on radioligand displacement assays .

Q. What methodologies are used to assess in vitro efficacy and cytotoxicity?

  • Antiproliferative Assays: MTT assays on cancer cell lines (e.g., IC₅₀ values for analogs range from 5–20 µM) .
  • Antiviral Screening: Plaque reduction assays (e.g., 0.57–0.60% plaque inhibition for MERS-CoV at 10 µM) .
  • Cytotoxicity: HEK cell viability tests (e.g., <10% cytotoxicity at 25 µM for fluorophenyl derivatives) .

Q. How can metabolic stability and pharmacokinetic properties be optimized?

  • Lipophilicity Adjustments: Introducing trifluoromethyl groups (logP reduction by ~0.5 units) improves solubility without compromising receptor affinity .
  • Prodrug Strategies: Esterification of the methoxyphenyl group enhances oral bioavailability in rodent models (AUC increased by 2.5×) .

Q. What computational tools are used to predict binding modes?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite for simulating interactions with GPCRs (e.g., D₂ receptor) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .

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